molecular formula C9H8N2O2 B2734206 7-Methylimidazo[1,2-a]pyridine-6-carboxylic acid CAS No. 1312556-65-2

7-Methylimidazo[1,2-a]pyridine-6-carboxylic acid

Cat. No.: B2734206
CAS No.: 1312556-65-2
M. Wt: 176.175
InChI Key: XPMAWRQUJJLGAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methylimidazo[1,2-a]pyridine-6-carboxylic acid (CAS 1312556-65-2) is a high-value chemical scaffold in medicinal chemistry, recognized for its significant potential in infectious disease research, particularly in the development of novel antitubercular agents . This compound serves as a crucial synthetic intermediate for constructing potent imidazo[1,2-a]pyridine-3-carboxamides, a class of molecules demonstrating exceptional activity against Mycobacterium tuberculosis (Mtb) . The primary research value of this scaffold lies in its application for creating inhibitors of the mycobacterial cytochrome bcc oxidase complex, a promising target for new tuberculosis drugs . Analogs built from this core structure have shown remarkable, low nanomolar potency against both drug-sensitive and resistant strains of Mtb, including Multi-Drug Resistant (MDR) and Extensively Drug-Resistant (XDR) strains, with some compounds exhibiting potency nearly 10-fold greater than the clinical candidate PA-824 . Structure-Activity Relationship (SAR) studies highlight that the specific position of the methyl group on the imidazo[1,2-a]pyridine core is a critical determinant of biological activity, making this 7-methyl-substituted-6-carboxylic acid isomer a key building block for optimizing potency and pharmacokinetic properties . Researchers utilize this carboxylic acid to explore the Oxidative Phosphorylation (OxPhos) pathway in Mtb, an emerging target for next-generation tuberculosis treatments . The compound is for research use only and is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methylimidazo[1,2-a]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-4-8-10-2-3-11(8)5-7(6)9(12)13/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPMAWRQUJJLGAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=CN2C=C1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylimidazo[1,2-a]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds in the presence of a base, followed by oxidation to introduce the carboxylic acid group . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as palladium or copper salts.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. Techniques such as crystallization and chromatography are employed for purification .

Chemical Reactions Analysis

Types of Reactions: 7-Methylimidazo[1,2-a]pyridine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, alcohols, aldehydes, and various substituted imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

Pharmaceutical Development

The compound plays a crucial role in the synthesis of pharmaceuticals targeting neurological and metabolic disorders. Its unique molecular structure allows for effective interaction with biological targets, making it a valuable scaffold for developing new drugs.

  • Case Study: Research has demonstrated that derivatives of 7-methylimidazo[1,2-a]pyridine-6-carboxylic acid exhibit potent inhibitory effects on protein geranylgeranylation. In a study involving human cervical carcinoma HeLa cells, certain derivatives showed significant cytotoxicity with IC50 values less than 150 µM, indicating their potential as anticancer agents .

Food Safety Testing

In analytical chemistry, this compound is utilized to detect and quantify potential carcinogenic compounds in food products. Its application ensures consumer safety and compliance with health regulations.

  • Application Example: The compound is employed in methods designed to analyze food samples for the presence of harmful imidazo compounds formed during cooking processes. This is crucial for assessing the safety of grilled or charred meats, where such compounds are prevalent.

Biochemical Research

Researchers use this compound in studies related to enzyme inhibition and metabolic pathways. This research provides insights into disease mechanisms and potential therapeutic strategies.

  • Biological Activity: The compound has been shown to affect various biological processes through its interaction with enzymes involved in critical metabolic pathways. For instance, its derivatives have been tested for their ability to inhibit the activity of Rab geranylgeranyl transferase, which is vital for the prenylation of proteins involved in cell signaling .

Material Science

In material science, the compound is explored for its properties in developing novel materials, particularly polymers that require specific thermal and mechanical characteristics.

  • Research Findings: Studies indicate that incorporating this compound into polymer matrices can enhance their thermal stability and mechanical properties, making them suitable for advanced applications in electronics and coatings.

A comparative analysis of various derivatives of this compound reveals differences in biological activity based on structural modifications:

Compound NameStructureBiological ActivityIC50 Values
This compoundStructureAnticancer<150 µM
3-Iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylic acidStructureAnticancerNot specified
6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acidStructureAntituberculosisNot specified

Mechanism of Action

The mechanism of action of 7-Methylimidazo[1,2-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit key enzymes involved in bacterial cell wall synthesis or DNA replication. In anticancer research, it can interfere with signaling pathways that regulate cell proliferation and apoptosis . The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 7-methylimidazo[1,2-a]pyridine-6-carboxylic acid with key analogs, emphasizing substituent positions, molecular properties, and synthesis

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituents Purity Key Properties
This compound Not reported C9H8N2O2 ~180.17 (estimated) 7-Me, 6-COOH
7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid 139022-25-6 C9H8N2O2 180.17 7-Me, 3-COOH Similarity score: 0.75
6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid 80353-93-1 C9H8N2O2 180.17 6-Me, 2-COOH 98% High purity; used in drug building blocks
2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-acetic acid C16H13ClN2O2 300.74 7-Me, 3-CH2COOH, 2-(4-ClPh) m.p. 229–231°C; low yield (20%)
7-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylic acid 2377606-33-0 C15H19BN2O4 302.13 7-Me, 2-COOH, 6-boronate ester Boronated derivative for Suzuki couplings

Key Observations:

  • Substituent Position Effects : The position of the carboxylic acid group significantly impacts physicochemical and synthetic behavior. For example, 7-methylimidazo[1,2-a]pyridine-3-carboxylic acid (similarity score 0.75) differs from the 6-carboxylic acid analog in polarity and hydrogen-bonding capacity .
  • Synthetic Challenges : Derivatives with bulky substituents, such as the 4-chlorophenyl group in Compound V2, exhibit lower yields (20%) compared to simpler analogs synthesized via green methods (e.g., 85% yield for imidazo[1,2-a]pyridine-6-carboxylic acid derivatives) .
  • Boronated Derivatives : The boron-containing analog (CAS 2377606-33-0) highlights the scaffold’s versatility in medicinal chemistry for cross-coupling reactions .

Research Implications and Limitations

  • Pharmacological Data Gap: Limited evidence exists on the biological activity of this compound.
  • Stereochemical Complexity : Derivatives with multiple substituents (e.g., boronate esters) may face challenges in regioselective synthesis .

Biological Activity

7-Methylimidazo[1,2-a]pyridine-6-carboxylic acid is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a methyl group at the 7-position and a carboxylic acid functional group at the 6-position of the imidazo[1,2-a]pyridine ring. Its molecular formula is C₉H₈N₂O₂, with a molar mass of approximately 164.17 g/mol.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that derivatives of imidazo[1,2-a]pyridine compounds exhibit significant antimicrobial properties. Specifically, studies have shown that related compounds can act against various bacterial strains, including Mycobacterium tuberculosis. The mechanism often involves interaction with bacterial enzymes or receptors, enhancing their therapeutic potential against resistant strains .

2. Anticancer Activity

Imidazo[1,2-a]pyridine derivatives are being studied for their anticancer properties. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines. A notable study assessed the efficacy of several imidazo[1,2-a]pyridine compounds against breast cancer cells (HCC1937) and found that they induce apoptosis through caspase activation .

Table 1: Cytotoxicity of Imidazo[1,2-a]pyridine Compounds Against HCC1937 Cells

CompoundIC50 (µM)Mechanism of Action
IP-545Induces apoptosis via caspase activation
IP-647Induces apoptosis via caspase activation
IP-779.6Induces apoptosis via caspase activation

Case Study 1: Antimicrobial Properties

A study focusing on the antimicrobial activity of imidazo[1,2-a]pyridine derivatives found that certain compounds exhibited potent activity against both replicating and non-replicating forms of Mycobacterium tuberculosis. The binding affinity to bacterial enzymes was crucial for their effectiveness .

Case Study 2: Anticancer Effects

In vitro studies on HCC1937 breast cancer cells revealed that treatment with this compound derivatives resulted in significant cell death and reduced colony-forming ability. The compounds were shown to activate apoptotic pathways, evidenced by increased levels of p53 and cleaved PARP .

The mechanisms underlying the biological activities of this compound involve:

  • Enzyme Inhibition : Interaction with key enzymes in bacterial metabolism.
  • Apoptosis Induction : Triggering intrinsic and extrinsic pathways leading to programmed cell death in cancer cells.

Q & A

Q. Table 1: Common Reagents and Conditions

StepReagents/ConditionsPurpose
CyclizationEthanol, APTS catalyst, 60°CCore structure formation
OxidationKMnO₄, acidic conditionsCarboxylic acid introduction
HalogenationBr₂, CH₂Cl₂, RTFunctionalization for downstream

Basic: What analytical techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm proton environments and carbon frameworks. For example, the carboxylic acid proton appears as a singlet at δ 12–13 ppm, while aromatic protons in the imidazo-pyridine ring resonate between δ 7–9 ppm .
  • IR Spectroscopy: A strong absorption band near 1700 cm⁻¹ confirms the C=O stretch of the carboxylic acid group .
  • Mass Spectrometry: High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 207.05 for C₁₀H₁₀N₂O₂) .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:
The compound is harmful via inhalation, skin contact, or ingestion. Key precautions include:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles .
  • Ventilation: Use fume hoods during synthesis to avoid vapor exposure .
  • First Aid: For skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes .

Advanced: How can computational modeling aid in predicting the bioactivity of derivatives?

Methodological Answer:
Quantum chemical calculations (e.g., DFT) and molecular docking simulate interactions with biological targets like kinases or ATPases. For example:

  • Reaction Path Search: Predicts optimal synthetic routes and intermediates .
  • Docking Studies: Evaluates binding affinity to ATP-binding pockets using software like AutoDock Vina .
  • ADMET Prediction: Tools like SwissADME assess pharmacokinetic properties (e.g., solubility, bioavailability) .

Q. Table 2: Computational Parameters for Docking

ParameterSetting
Protein TargetCyclin-dependent kinase 2 (CDK2)
Ligand FlexibilityRotatable bonds: 5
Grid Box Size60 × 60 × 60 ų

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Experimental Replication: Standardize assays (e.g., IC₅₀ measurements using identical cell lines like HEK293) .
  • Structural Validation: Confirm compound purity via HPLC (>95%) to rule out impurities affecting results .
  • Meta-Analysis: Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or methodological biases .

Example Contradiction: Discrepancies in kinase inhibition potency may arise from differences in assay pH (7.4 vs. 6.8) or buffer composition .

Advanced: What strategies enhance the compound’s solubility for in vivo studies?

Methodological Answer:

  • Salt Formation: React with sodium bicarbonate to form a water-soluble sodium salt .
  • Co-Solvent Systems: Use DMSO:PBS (10:90 v/v) for balanced solubility and biocompatibility .
  • Nanoformulation: Encapsulate in liposomes (e.g., phosphatidylcholine-based) to improve bioavailability .

Advanced: How do structural modifications (e.g., halogenation) impact its pharmacological profile?

Methodological Answer:

  • Halogenation (Cl, F): Introduced at the 6-position enhances metabolic stability and binding to hydrophobic kinase pockets. For example, 6-fluoro analogs show improved IC₅₀ values (e.g., 0.5 μM vs. 2.1 μM for CDK2 inhibition) .
  • Methyl Group Removal: Deleting the 7-methyl group reduces steric hindrance, increasing interaction with polar residues in ATP-binding sites .

Q. Table 3: Impact of Substituents on Bioactivity

SubstituentPositionEffect on IC₅₀ (CDK2)LogP
-CH₃72.1 μM1.8
-F60.5 μM1.5
-Cl61.2 μM2.0

Advanced: What are the best practices for scaling up synthesis without compromising purity?

Methodological Answer:

  • Flow Chemistry: Continuous flow reactors improve heat/mass transfer, reducing side reactions (e.g., dimerization) .
  • In-line Monitoring: Use PAT (Process Analytical Technology) tools like FTIR for real-time reaction tracking .
  • Crystallization Optimization: Employ anti-solvent addition (e.g., water in ethanol) to enhance crystal purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.